Myristic acid vinyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Emulsion Stabilization

Vinyl myristate derivatives, particularly poly(4-vinylpyridine)/silica nanocomposite microgel particles, play a crucial role in stabilizing oil-in-water emulsions []. These microgel particles act like tiny barriers at the interface between oil and water droplets, preventing them from merging and destabilizing the emulsion. The stability of these emulsions is significantly influenced by factors like pH and salt concentration []. This characteristic makes vinyl myristate derivatives valuable in various industrial processes, including:

- Food Manufacturing: Stable emulsions are essential for creating various food products like mayonnaise, salad dressings, and margarine. Vinyl myristate derivatives can help maintain a uniform texture and prevent separation of oil and water components in these products.

- Cosmetics Manufacturing: Lotions, creams, and other personal care products often contain oil-in-water emulsions. Vinyl myristate derivatives can ensure these products have a smooth texture and prevent separation during storage and use.

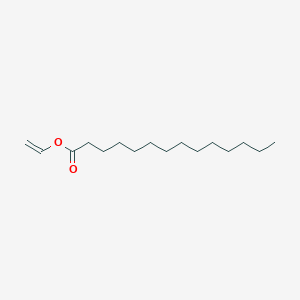

Myristic acid vinyl ester is an ester derived from myristic acid and vinyl alcohol. It is represented by the chemical formula and has a molecular weight of approximately 254.41 g/mol . This compound is notable for its bioactive properties and potential therapeutic applications, particularly in drug development related to hypertension and other health conditions .

The synthesis of myristic acid vinyl ester typically involves the reaction of myristic acid with vinyl acetate. This reaction can be catalyzed by mercuric salts or sulfuric acid, which facilitate the conversion of the carboxylic acid into its corresponding vinyl ester . The general reaction can be summarized as follows:

The reaction conditions often include refluxing temperatures or room temperature over extended periods to ensure complete conversion while minimizing side reactions .

Myristic acid vinyl ester exhibits various biological activities, primarily linked to its role in cellular processes. It has been shown to participate in the myristoylation of proteins, which enhances their membrane localization and activity. This modification is crucial for several enzymes involved in lipid metabolism and signal transduction pathways . Additionally, studies suggest that compounds containing myristic acid may exert anxiolytic-like effects comparable to established medications like diazepam .

Several synthesis methods for myristic acid vinyl ester have been explored:

- Conventional Esterification: Reacting myristic acid with vinyl acetate using mercuric acetate as a catalyst under controlled temperatures.

- Supercritical Carbon Dioxide: This method allows for esterification under solvent-free conditions, providing a greener alternative with high conversion rates (up to 76%) reported .

- Direct Reaction: Myristic acid can also be converted into its vinyl ester through direct reaction with vinyl alcohol in the presence of an acid catalyst.

These methods vary in terms of efficiency, environmental impact, and scalability.

Myristic acid vinyl ester has several applications across different fields:

- Pharmaceuticals: Used in drug formulations due to its bioactive properties.

- Cosmetics: Employed in topical formulations for enhanced skin absorption.

- Polymer Chemistry: Serves as a monomer for producing various polymers and resins, contributing to materials with desirable mechanical properties.

Interaction studies indicate that myristic acid vinyl ester can influence various biochemical pathways through its role as a lipid anchor in cell membranes. Its interactions with specific proteins have been shown to enhance enzyme activities critical for metabolic processes . Furthermore, studies on its pharmacokinetics suggest that it may alter the absorption and efficacy of certain drugs when used as an excipient in formulations.

Myristic acid vinyl ester shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Palmitic Acid Vinyl Ester | Saturated Fatty Acid | Higher melting point; less bioactive than myristic acid |

| Stearic Acid Vinyl Ester | Saturated Fatty Acid | Longer carbon chain; often used in industrial applications |

| Lauric Acid Vinyl Ester | Saturated Fatty Acid | Shorter chain; known for antimicrobial properties |

| Oleic Acid Vinyl Ester | Unsaturated Fatty Acid | Contains double bonds; more fluid at room temperature |

Uniqueness of Myristic Acid Vinyl Ester: Myristic acid vinyl ester is unique due to its specific chain length, which provides distinct biological activity and applications compared to its longer or shorter-chain counterparts. Its ability to modify protein localization and enhance therapeutic efficacy sets it apart from other fatty acid esters.

IUPAC Nomenclature and Synonyms

Myristic acid vinyl ester is systematically named ethenyl tetradecanoate. Its nomenclature reflects the esterification of tetradecanoic acid (myristic acid) with vinyl alcohol. Key synonyms include:

- Vinyl myristate

- Tetradecanoic acid vinyl ester

- Ethenyl tetradecanoate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5809-91-6 | |

| Molecular Formula | C₁₆H₃₀O₂ | |

| Molecular Weight | 254.41 g/mol | |

| IUPAC Name | Ethenyl tetradecanoate |

Structural and Functional Features

The compound consists of a 14-carbon saturated fatty acid chain (myristic acid) esterified to a vinyl group (CH₂=CH-O-). This structure imparts unique reactivity, particularly in polymerization reactions where the vinyl group participates in radical-mediated processes. The ester linkage enhances stability and compatibility in formulations, while the long alkyl chain contributes hydrophobic properties.

Historical Development and Industrial Relevance

Synthesis and Early Applications

Myristic acid vinyl ester was synthesized as part of efforts to develop esters with tailored physicochemical properties. Its industrial relevance emerged in the mid-20th century, driven by advancements in polymer chemistry. Key milestones include:

- Polymerization applications: Utilized as a monomer in reversible addition-fragmentation chain transfer (RAFT) polymerization to produce poly(vinyl esters) with controlled molecular weights.

- Cosmetic formulations: Incorporated as an emollient to enhance skin texture and moisture retention.

- Stabilization innovations: Stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.

Modern Industrial Applications

The compound’s versatility spans multiple sectors:

Recent developments highlight its role in vinyl ester resins, where it contributes to corrosion-resistant coatings and composites.

Structural Characteristics and Isomeric Forms

Molecular Structure and Isomerism

Myristic acid vinyl ester exists as a single structural isomer due to the absence of stereogenic centers or branching in its linear chain. The vinyl group’s planar geometry ensures minimal steric hindrance, facilitating polymerization.

| Property | Value | Source |

|---|---|---|

| Density | 0.87 g/cm³ | |

| Boiling Point | 148°C (at 4.8 mmHg) | |

| Refractive Index | 1.44–1.445 |

Spectroscopic and Physical Data

Critical spectroscopic features include:

Thermophysical Characteristics

Myristic acid vinyl ester exhibits well-defined thermophysical properties that are characteristic of medium-chain fatty acid vinyl esters. The compound demonstrates a melting point of 15°C [1] [2], which is significantly lower than that of the parent myristic acid (approximately 54°C) [3]. This reduction in melting point is attributed to the replacement of the carboxylic acid hydrogen with the vinyl group, which disrupts intermolecular hydrogen bonding patterns.

The boiling point occurs at 148°C under reduced pressure of 4.8 mmHg [1] [2], indicating the compound's moderate volatility under standard conditions. At atmospheric pressure, the boiling point would be considerably higher, making the compound suitable for various industrial applications without excessive volatility concerns.

Density measurements indicate a value of 0.87 g/cm³ at room temperature [1] [2], which is typical for long-chain fatty acid esters and reflects the hydrophobic character of the aliphatic chain. The refractive index ranges from 1.4430 to 1.4450 [1], providing optical properties consistent with saturated fatty acid vinyl esters.

| Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 15°C [1] [2] | Standard pressure |

| Boiling Point | 148°C [1] [2] | 4.8 mmHg |

| Density | 0.87 g/cm³ [1] [2] | Room temperature |

| Refractive Index | 1.4430-1.4450 [1] | Standard conditions |

| Flash Point | 148°C [1] | Closed cup |

The compound exists as a solid-liquid mixture at room temperature, appearing as a colorless to off-white material [1]. This physical state is consistent with the melting point being close to ambient temperature, resulting in a semi-solid consistency under normal storage conditions.

Spectroscopic Signature

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of myristic acid vinyl ester. ¹H NMR analysis in deuterated chloroform reveals characteristic vinyl ester proton signals [4] [5]. The vinyl protons appear as multiplets between 4.55-7.28 ppm, with the downfield signals at 7.283 ppm corresponding to the β-vinyl proton and signals at 4.868 and 4.550 ppm representing the α-vinyl protons [4] [5].

The aliphatic region shows α-methylene protons adjacent to the carbonyl at 2.37 ppm, followed by β-methylene protons at 1.65 ppm [4] [5]. The extensive methylene chain appears as a broad multiplet at 1.26 ppm, while the terminal methyl group resonates at 0.89 ppm [4] [5].

¹³C NMR spectroscopy confirms the carbonyl carbon at 170.66 ppm, characteristic of ester functionality [4] [5]. The vinyl carbons appear at 141.30 ppm and 97.23 ppm, representing the β and α carbons of the vinyl ester group respectively [4] [5]. Additional aliphatic carbons are observed throughout the 14-45 ppm region, corresponding to the tetradecyl chain.

| NMR Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.283 [4] [5] | m | β-Vinyl proton |

| ¹H NMR | 4.868 [4] [5] | dd | α-Vinyl proton |

| ¹H NMR | 4.550 [4] [5] | dd | α-Vinyl proton |

| ¹H NMR | 2.37 [4] [5] | t | α-CH₂ to carbonyl |

| ¹H NMR | 1.26 [4] [5] | broad s | (CH₂)ₙ chain |

| ¹H NMR | 0.89 [4] [5] | t | Terminal CH₃ |

| ¹³C NMR | 170.66 [4] [5] | s | Carbonyl carbon |

| ¹³C NMR | 141.30 [4] [5] | s | β-Vinyl carbon |

| ¹³C NMR | 97.23 [4] [5] | s | α-Vinyl carbon |

Mass spectrometry analysis shows the molecular ion peak at m/z 254, consistent with the molecular formula C₁₆H₃₀O₂ [6] [7]. Characteristic fragmentation patterns include base peaks at m/z 57 and 43, corresponding to typical alkyl chain fragmentations [6]. Additional significant fragments appear at m/z 71 and 211, providing structural confirmation through electron impact ionization [6].

Infrared spectroscopy reveals characteristic absorption bands that confirm the vinyl ester structure. The carbonyl stretch appears at approximately 1720 cm⁻¹, while vinyl C=C stretching occurs around 1630 cm⁻¹ [4]. C-H stretching vibrations of the aliphatic chain dominate the 2800-3000 cm⁻¹ region, and the vinyl C-H stretch appears around 3000-3100 cm⁻¹ [4].

Solubility and Miscibility in Organic Solvents

Myristic acid vinyl ester demonstrates hydrophobic character with complete insolubility in water [8] [9]. This behavior is expected due to the long aliphatic chain (fourteen carbon atoms) which dominates the molecular polarity despite the presence of the ester functional group.

The compound exhibits moderate to good solubility in organic solvents [8]. Alcoholic solvents, including ethanol and methanol, provide good dissolution characteristics [10] [9], making these solvents suitable for analytical and preparative applications. The solubility in alcohols is enhanced by the ability of the ester oxygen atoms to participate in hydrogen bonding with protic solvents.

Ether solvents demonstrate excellent compatibility with myristic acid vinyl ester [9]. Diethyl ether, tetrahydrofuran, and dimethoxyethane all serve as effective solvents for purification and reaction media. The compound's miscibility with hydrocarbon solvents is complete [9], making it suitable for incorporation into petroleum-based formulations.

| Solvent Class | Solubility | Comments |

|---|---|---|

| Water | Insoluble [8] [9] | Hydrophobic nature prevents dissolution |

| Alcohols | Good [10] [9] | Hydrogen bonding enhances solubility |

| Ethers | Excellent [9] | Complete miscibility with common ethers |

| Hydrocarbons | Complete [9] | Full compatibility with aliphatic and aromatic hydrocarbons |

| Ketones | Good | Polar aprotic solvents provide good dissolution |

| Esters | Complete | Miscible with other ester compounds |

Polymer compatibility studies indicate good miscibility with vinyl ester resins and polyester systems [11]. The compound can be incorporated into polyvinyl chloride formulations as a plasticizer [11], demonstrating its utility in polymer modification applications.

Stability and Degradation Pathways

Myristic acid vinyl ester exhibits thermal stability up to approximately 137-175°C before significant decomposition begins [12] [13]. The initial decomposition temperature of 137.86°C is substantially higher than typical application temperatures [12], ensuring adequate thermal stability for most industrial uses.

Thermal degradation follows a multi-step mechanism [14] [13]. The primary degradation pathway involves ester bond cleavage, leading to the formation of myristic acid and vinyl alcohol derivatives [14]. Secondary degradation products include carbon dioxide, carbon monoxide, and various carbonyl compounds [14] [15] formed through oxidative chain scission reactions.

Hydrolytic degradation represents the primary chemical stability concern [13] [16]. Ester bonds are susceptible to hydrolysis, particularly under basic conditions [13] [17]. The hydrolysis reaction proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon, resulting in cleavage to form myristic acid and vinyl alcohol [16]. Acidic conditions also promote hydrolysis, though at slower rates than basic media [16].

| Degradation Type | Onset Conditions | Primary Products | Rate Factors |

|---|---|---|---|

| Thermal | 137-175°C [12] [13] | Myristic acid, aldehydes, CO₂ [14] | Temperature, oxygen presence |

| Hydrolytic | Aqueous media [13] [17] | Myristic acid, vinyl alcohol [16] | pH, temperature, water activity |

| Oxidative | Elevated temp + O₂ [13] | Peroxides, aldehydes, acids [14] | Temperature, oxygen concentration |

| Photolytic | UV radiation [13] | Free radicals, carbonyl products [14] | Light intensity, wavelength |

Oxidative degradation occurs through free radical mechanisms [13] [18]. Initiation involves hydrogen abstraction from the aliphatic chain, followed by oxygen addition to form peroxyl radicals [18]. Propagation reactions lead to chain scission and formation of aldehydes, ketones, and carboxylic acids [18].

Photodegradation is enhanced by ultraviolet radiation exposure [13]. Photo-oxidative processes involve excited state formation followed by hydrogen abstraction and subsequent radical chain reactions [13]. Stabilizers such as hindered phenols and ultraviolet absorbers can significantly retard photodegradation [13].

The compound requires careful storage to prevent premature polymerization [8]. Vinyl ester groups are susceptible to free radical polymerization, necessitating the addition of inhibitors such as hydroquinone or methoxyphenol [1] [6]. Storage under inert atmosphere and at reduced temperatures extends shelf life by minimizing both oxidative degradation and polymerization reactions [8].